Croconazole hydrochloride is a new antifungal agent that has shown a broad spectrum of activity against various fungi and some bacteria relevant to skin conditions. It has been formulated as a 1% cream for the treatment of dermatomycoses, demonstrating effectiveness in clinical settings. The compound belongs to the imidazole class and has been investigated for its pharmacological properties, including its metabolism in rabbit liver microsomes and its potential anti-inflammatory effects1234.
Several synthesis pathways for croconazole hydrochloride and its derivatives have been explored. One study describes the synthesis of 1‐[(2‐benzyloxy)phenyl]‐2‐(azol‐1‐yl)ethanone derivatives, structurally similar to croconazole, starting with the N‐(phenethyl)azole backbone. [] The specific reaction steps and conditions used in this synthesis are outlined in the research paper.
Another study focuses on the preparation of a pharmaceutical preparation for athlete's foot, which includes croconazole hydrochloride (0.1% to 2.5%) and a copolymer of ethyl acrylate-methyl methacrylate in a hydroalcoholic solution. [] The study details the method for combining these components and optionally incorporating a thickening agent and/or plasticizer.
The metabolism of croconazole involves the formation of croconazole epoxide in rabbit liver microsomes, which is then hydrolyzed to 2-(3-chlorobenzyloxy)phenacyl alcohol and imidazole. This process is mediated by cytochrome P-450, requiring NADPH and oxygen, and is inhibited by various cytochrome P-450 inhibitors1. Additionally, croconazole has been found to inhibit eicosanoid biosynthesis in human polymorphonuclear leukocytes and whole blood by targeting the 5-lipoxygenase (5-LOX) pathway and, to a lesser extent, the cyclooxygenase (COX) pathway. This inhibition is dose-dependent and suggests a direct inhibitory action on 5-LOX2.
Croconazole hydrochloride has been extensively studied for its antifungal properties. In vitro, it is active against a range of dermatophytes, moulds, yeasts, dimorphic fungi, and some bacteria. A clinical study involving 277 patients with various fungal infections, including pityriasis versicolor, candidiasis, and trichophytosis, showed that croconazole cream led to rapid improvement in symptoms and mycological cure in the majority of cases. The treatment was well-tolerated, with a high global efficacy rating from physicians4.
In vitro studies have indicated that croconazole possesses anti-inflammatory properties, which prompted further investigation in vivo. Using the arachidonic acid-induced mouse ear swelling test, croconazole demonstrated significant anti-inflammatory effects, comparable to the reference compound nordihydroguaiaretic acid. This suggests that croconazole could inhibit proinflammatory arachidonic acid metabolites, justifying further research into its potential as an anti-inflammatory agent3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: